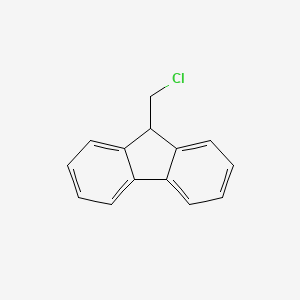

9-(Chloromethyl)-9H-fluorene

Description

Historical Context of Fluorene (B118485) Derivatives in Academic Research

The journey of fluorene and its derivatives in scientific research began with its discovery in coal tar in the 19th century. Initially, its chemistry was explored out of academic curiosity. However, the unique electronic and photophysical properties of the fluorene scaffold soon became apparent, paving the way for its use in various applications. entrepreneur-cn.comresearchgate.net

Over the decades, research has unveiled the versatility of the fluorene molecule, demonstrating that its properties can be tailored by introducing different functional groups at various positions on its aromatic rings. entrepreneur-cn.com This has led to the synthesis of a multitude of fluorene derivatives with applications ranging from pharmaceuticals to materials science. researchgate.netentrepreneur-cn.com For instance, certain fluorene derivatives have been investigated for their potential as anti-inflammatory, anti-tumor, and antibacterial agents. entrepreneur-cn.com

The development of fluorene-based polymers marked a significant milestone. researchgate.net These polymers, often referred to as polyfluorenes, exhibit strong luminescence and have become important materials in the field of organic electronics. magtech.com.cnwikipedia.org The ability to modify the side chains at the 9-position of the fluorene unit has been crucial in enhancing the processability and performance of these materials. researchgate.netaau.edu.et

Significance of the Chloromethyl Functionality in Fluorene Chemistry

The introduction of a chloromethyl group at the 9-position of the fluorene ring dramatically enhances its synthetic utility. This functionality acts as a reactive "handle," enabling chemists to readily introduce other chemical entities onto the fluorene core. The carbon-chlorine bond in the chloromethyl group is susceptible to nucleophilic attack, making it an excellent leaving group in substitution reactions.

This reactivity is central to the synthesis of a wide array of 9-substituted fluorene derivatives. For example, reaction with amines yields fluorenyl-methylamines, while reaction with thiols produces fluorenyl-methyl-thioethers. These reactions are fundamental in building more complex molecules with specific functions.

Furthermore, the chloromethyl group can participate in various coupling reactions, which are powerful tools for creating carbon-carbon bonds. This capability is extensively used in the synthesis of fluorene-based polymers and other advanced materials. The ability to precisely control the chemical transformations at the 9-position is a key reason why 9-(Chloromethyl)-9H-fluorene is a cornerstone in modern fluorene chemistry.

The chloromethyl group's electron-withdrawing nature also influences the electronic properties of the fluorene system. acs.org This can impact the reactivity of other parts of the molecule and the photophysical properties of the resulting materials. acs.org

Structure

3D Structure

Properties

IUPAC Name |

9-(chloromethyl)-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRQHOKCZDPPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624997 | |

| Record name | 9-(Chloromethyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36375-77-6 | |

| Record name | 9-(Chloromethyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Chloromethyl 9h Fluorene and Its Derivatives

Direct Functionalization Approaches

Direct approaches primarily involve the creation of a reactive site at the C9 position of the fluorene (B118485) molecule, followed by the introduction of the chloromethyl group.

One powerful strategy for functionalizing the 9-position of fluorene is through deprotonation to form a nucleophilic fluorenide anion, which can then react with a suitable electrophile.

The protons at the C9 position of fluorene are notably acidic (pKa ≈ 22.6 in DMSO) due to the formation of a stable, aromatic cyclopentadienyl-like anion upon deprotonation. This allows for the use of strong bases, such as organolithium reagents, to selectively generate the 9-lithiofluorene intermediate. The reaction is typically performed under anhydrous conditions in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (e.g., -78 °C) to prevent side reactions.

While direct chloromethylation of the fluorenide anion can be challenging, a common and effective two-step alternative involves reacting the anion with formaldehyde (B43269) to yield 9-fluorenemethanol. This precursor is then converted to the target compound, 9-(chloromethyl)-9H-fluorene, using a chlorinating agent like thionyl chloride (SOCl₂).

Table 1: Representative Two-Step Synthesis of this compound from 9-Fluorenemethanol

| Step | Reactant(s) | Reagent | Conditions | Product | Yield | Reference |

|---|

This table presents a common conversion method from a C9-functionalized precursor.

The functionalization of fluorene via deprotonation exhibits exceptional regioselectivity for the 9-position. The primary driving force is the electronic stabilization of the resulting conjugate base. The deprotonation at C9 creates a planar, 10-π-electron system that satisfies Hückel's rule for aromaticity, making this position significantly more acidic than any of the aromatic C-H bonds on the benzene (B151609) rings. Consequently, strong bases will preferentially abstract a proton from the C9 methylene (B1212753) bridge. Using bulky bases, such as lithium diisopropylamide (LDA), and maintaining low reaction temperatures can further enhance this kinetic selectivity, minimizing potential side reactions.

Electronic Effects: The dominant factor controlling the regioselectivity of deprotonation is the electronic effect derived from the formation of an aromatic anion. nih.gov This stabilization outweighs other electronic influences from substituents on the aromatic rings unless those substituents are exceptionally strong electron-withdrawing groups.

Steric Effects: For unsubstituted 9H-fluorene, steric hindrance at the 9-position is minimal. However, in derivatives of fluorene that already bear substituents on the aromatic rings (e.g., at positions 1, 4, 5, or 8), steric hindrance can play a role in modulating the approach of the base and subsequent electrophile. rsc.org Nevertheless, the electronic preference for C9 is so pronounced that functionalization almost invariably occurs at this site, even in sterically demanding environments. Modifications at the C9 position itself, such as replacing protons with alkyl groups, will prevent this deprotonation pathway entirely. mdpi.com

The most widely utilized industrial method for the direct synthesis of this compound is the Blanc chloromethylation reaction. wikipedia.org This electrophilic aromatic substitution involves treating fluorene with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂). wikipedia.orgalfa-chemistry.com

The reaction mechanism proceeds through the formation of a highly electrophilic chloromethylating agent, such as the chloromethyl cation (⁺CH₂Cl), under the acidic conditions. wikipedia.org This electrophile then attacks the electron-rich C9 position of the fluorene ring, which acts as a nucleophile, leading to the formation of the chloromethylated product. While the aromatic rings of fluorene can undergo electrophilic substitution, the C9 position is particularly reactive in this context as well.

Table 2: Optimized Parameters for Blanc Chloromethylation of Fluorene

| Parameter | Value/Condition | Purpose | Reference |

|---|---|---|---|

| Molar Ratio | Fluorene:HCHO:HCl = 1:1.2:5 | Ensures sufficient electrophile generation | |

| Catalyst | Zinc Chloride (ZnCl₂) | Lewis acid to generate chloromethyl cation | wikipedia.org |

| Catalyst Loading | 10–15 mol% | Effective catalysis without excessive waste | |

| Temperature | 40–60°C | Balances reaction rate and selectivity | |

| Reaction Time | 6–12 hours | Allows for completion of the reaction |

This table outlines typical conditions for the direct chloromethylation of fluorene.

A disadvantage for industrial applications is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether. wikipedia.org

Lithiation and Electrophilic Chloromethylation

Synthetic Routes to Poly-Functionalized Fluorene Precursors

The synthesis of fluorene derivatives with multiple functional groups is crucial for applications in materials science, such as the creation of high-performance polymers and organic electronics. nih.govacs.org These routes often involve building complexity on the fluorene backbone before or after the introduction of the C9-chloromethyl group.

One common strategy involves the Suzuki or Heck coupling reactions to introduce aryl or vinyl groups at specific positions on the aromatic rings (e.g., C2 and C7) of a di-halogenated fluorene precursor, such as 2,7-dibromofluorene. nih.gov The C9 position is typically alkylated (e.g., with hexyl or octyl chains) prior to these coupling reactions to ensure the solubility of the resulting polymers or large molecules. acs.orgsigmaaldrich.com

Another approach is to begin with a fluorene derivative that already contains the desired functional groups on the aromatic rings. For instance, the synthesis of 7-bromo-9,9-didecyl-9H-fluorene-2-carbaldehyde serves as a key step in creating complex donor-acceptor molecules. nih.gov This poly-functionalized precursor can then undergo further transformations at the aldehyde and bromo positions. If a C9-chloromethyl group were desired on such a structure, it would typically be introduced by first synthesizing the corresponding 9-H fluorene and then applying one of the direct functionalization methods described above.

The development of regioselective metalation strategies, such as directed ortho-metalation, allows for the precise functionalization of specific C-H bonds on the aromatic rings of fluorene, providing access to highly substituted and complex precursors that are otherwise difficult to synthesize. rsc.orgrsc.org

Synthesis of 2,7-Bis(chloromethyl)-9,9-dialkylfluorene Variants

The synthesis of 2,7-bis(chloromethyl)-9,9-dialkylfluorene variants is a critical step for the creation of various polymers used in applications like organic light-emitting diodes (OLEDs). A common and effective route involves the conversion of the corresponding bis(hydroxymethyl) derivative. This method is often preferred due to its convenience and higher product yields compared to other approaches. researchgate.net

A representative synthesis is that of 2,7-bis(chloromethyl)-9,9-di-n-octylfluorene, which starts from 2,7-bis(hydroxymethyl)-9,9-di-n-octylfluorene. researchgate.net This precursor is treated with a chlorinating agent, such as thionyl chloride, to replace the hydroxyl groups with chlorine atoms. Another approach involves the direct chloromethylation of a 9,9-dialkylfluorene using reagents like chloromethyl methyl ether in the presence of a catalyst such as zinc chloride. kocw.or.kr The resulting monomer, 2,7-bis(chloromethyl)-9,9-dialkylfluorene, can then be used in polymerization reactions, such as the Gilch polymerization, to produce high molecular weight polymers like poly(9,9-di-n-octylfluorenyl-2,7-vinylene) (PFV). researchgate.netresearchgate.net

Table 1: Example Synthesis of a Poly(fluorenylenevinylene) Derivative researchgate.net

| Step | Reactant(s) | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1. Chlorination | 2,7-Bis(hydroxymethyl)-9,9-di-n-octylfluorene | Thionyl chloride or similar chlorinating agent | 2,7-Bis(chloromethyl)-9,9-di-n-octylfluorene | This route is noted for being convenient and providing a high yield. researchgate.net |

| 2. Polymerization | 2,7-Bis(chloromethyl)-9,9-di-n-octylfluorene | Potassium tert-butoxide in dry Tetrahydrofuran (THF) | Poly(9,9-di-n-octylfluorenyl-2,7-vinylene) | The reaction mixture exhibits gradually increasing viscosity and green fluorescence. researchgate.net |

| 3. End-capping | Polymer from Step 2 | 4-tert-butylbenzyl bromide | End-capped polymer | This step terminates the polymerization process. researchgate.net |

Purity Optimization Strategies in Synthetic Procedures

Optimizing the purity of this compound and its derivatives is paramount for ensuring desired reactivity and final product performance, particularly in polymer applications where impurities can act as chain terminators or create defects. researchgate.net Strategies for purity optimization encompass both the modification of the synthetic route to prevent impurity formation and the application of rigorous post-synthesis purification techniques.

A primary source of impurities is the synthetic method itself. The classical Blanc chloromethylation, which uses formaldehyde, hydrogen chloride, and a Lewis acid catalyst like zinc chloride (ZnCl₂), can lead to side reactions such as over-chlorination or dimerization, especially at elevated temperatures. An improved method involves the in situ generation of the chloromethylating agent from paraformaldehyde and HCl gas, promoted by a short-chain carboxylic acid like acetic acid. This approach eliminates the need for corrosive Lewis acids, reduces toxic effluent, and minimizes side reactions by allowing for milder reaction conditions (e.g., 30–50°C). Strict control over reaction parameters, including temperature, use of anhydrous conditions, and maintaining an inert atmosphere, is crucial to prevent the formation of byproducts regardless of the method used.

Once the crude product is synthesized, several purification techniques can be employed.

Crystallization/Recrystallization : This is a common and effective method for purifying solid products. The crude material is dissolved in a suitable solvent (e.g., ethanol, dichloromethane) and allowed to crystallize, leaving impurities behind in the mother liquor.

Column Chromatography : Silica gel column chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts. A solvent system, such as a mixture of n-hexane and dichloromethane, is used to elute the components based on their polarity. mdpi.com

Distillation : For liquid or low-melting point derivatives, fractional distillation under reduced pressure can effectively separate compounds with different boiling points. orgsyn.org

Solvent Extraction/Washing : The crude product is often washed with aqueous solutions, such as sodium bicarbonate, to neutralize acids and then extracted into an organic solvent. Soxhlet extraction with a series of solvents (e.g., methanol, isopropyl alcohol, hexane) can be used to remove unreacted monomers and oligomers from polymeric products. researchgate.net

Chemical Modification : In some cases, introducing specific functional groups, such as alkyl chains, can improve the solubility of fluorene derivatives. sioc-journal.cn This enhanced solubility can facilitate the separation and purification process. sioc-journal.cn The inherent acidity of the C9-H protons in the fluorene ring can also be exploited; deprotonation can form a sodium derivative with low solubility in hydrocarbon solvents, allowing for a unique purification pathway for the parent fluorene molecule. wikipedia.org

Table 2: Comparison of Chloromethylation Methods

| Parameter | Classical Blanc Method | Improved Method (In Situ Agent Generation) |

|---|---|---|

| Catalyst | Lewis Acid (e.g., ZnCl₂) | Carboxylic Acid Promoter (e.g., Acetic Acid) |

| Chloromethylating Agent | Formed from Formaldehyde and HCl | Generated in situ from Paraformaldehyde and HCl gas |

| Reaction Temperature | 40–60°C | 30–50°C |

| Yield (for analogous substrates) | 65–75% | 76–82% |

| Key Drawbacks | Corrosive, toxic effluent, side reactions | Requires continuous HCl addition to stabilize agent |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorene (B118485) derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for the unambiguous assignment of protons and carbons. mdpi.comuni-ruse.bg The chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra reveal the connectivity and spatial relationships between protons, while ¹³C NMR, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), identifies the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). uni-ruse.bg

For instance, in derivatives of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole, the ¹H NMR spectra clearly show signals for the thiazole (B1198619) proton and the aromatic protons of the fluorene moiety, with characteristic multiplicities and coupling constants (J values) that help assign their positions. mdpi.com The NH proton typically appears as a singlet at a downfield chemical shift. mdpi.com Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing definitive assignments by revealing correlations between protons (¹H-¹H COSY) and between protons and carbons (HMQC for direct one-bond correlations, HMBC for two- and three-bond correlations). uni-ruse.bg These methods were successfully used to fully assign the ¹H and ¹³C NMR spectra of (9H-fluoren-9-yl)urea. uni-ruse.bg

The following table presents typical NMR data for a fluorene derivative, illustrating the type of information obtained.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

| 4-(Chloromethyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole | ¹H NMR | 10.18 (br. s, 1H) | NH |

| 8.70 (d, 1H, J = 7.6 Hz) | HAr | ||

| 7.66–7.91 (m, 3H) | HAr | ||

| 7.23–7.51 (m, 4H) | HAr | ||

| 6.27 (s, 1H) | HThiazol | ||

| ¹³C NMR | 173.63 | N=C–S | |

| 148.19 | C=N | ||

| 99.78 | C-S (Thiazole) | ||

| 13.95 | CH₃ |

Data sourced from a study on thiazole derivatives of fluorene. mdpi.com

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their fragmentation patterns. For fluorene derivatives, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments.

Electron ionization (EI) is a common MS technique where the molecule is bombarded with electrons, causing it to ionize and break into characteristic fragments. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). For 9-chlorofluorene, the mass spectrum shows a prominent molecular ion peak, which confirms the molecular weight. nist.gov The fragmentation pattern, including the loss of the chlorine atom or other substituents, provides corroborating evidence for the proposed structure. chainonbio.com For example, analysis of 9-methylene-9H-fluorene using gas chromatography coupled with quadrupole time-of-flight mass spectrometry (GC/Q-TOF-MS) allows for the deconvolution of co-eluting peaks and comparison of the resulting mass spectra with library data (e.g., NIST) for confident identification. researchgate.net

Techniques like atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC/MS) are also employed, particularly for analyzing derivatized compounds like the 9-fluorenylmethyloxycarbonyl (Fmoc) derivatives of catecholamines. chainonbio.comnih.gov Selected ion recording (SIR) can be used to monitor specific fragment ions, enhancing sensitivity and selectivity. chainonbio.com

| Compound/Fragment | Technique | m/z (Mass-to-Charge Ratio) | Significance |

| 9-Chlorofluorene | EI-MS | 200/202 | Molecular ion peak (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl isotopes) |

| 9-(Chloromethyl)anthracene | EI-MS | 226/228 | Molecular ion peak (M⁺, M⁺+2) |

| 191 | [M-Cl]⁺ fragment, loss of chlorine | ||

| Fmoc-Dopamine | ES-MS/MS | 376 | Precursor ion [M-H]⁻ |

| 137 | Structurally diagnostic product ion |

Data compiled from NIST Mass Spectrometry Data Center and other studies. nist.govchainonbio.comchemicalbook.com

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. iaea.org It provides precise information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. For derivatives of 9-(Chloromethyl)-9H-fluorene, this technique is crucial for resolving structural ambiguities and understanding how molecules are arranged in a crystal lattice. The quality of a crystal structure determination is often indicated by the R-factor, with lower values signifying a better fit between the experimental data and the final structural model. iaea.org

For example, in the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene, the two benzene (B151609) rings of the fluorene unit are inclined at an angle of 5.1(1)°, indicating a slight twist. mdpi.com In a more complex derivative, 1,1'-((9,9-dihexyl-9H-fluorene-2,7-diyl)bis(methylene))bis(4-((3,5-bis(chloromethyl)phenoxy)methyl)-1H-1,2,3-triazole), the fused phenyl and cyclopentane (B165970) rings of the fluorene core are nearly planar, with dihedral angles of 1.47(17)° and 1.56(17)°, respectively. sphinxsai.com The conformation of substituents is also clearly defined; for instance, the torsion angles C1-C14-O1-H1 and C1-C15-O2-H2 in 9,9-bis(hydroxymethyl)-9H-fluorene were determined to be 84.5° and -96.1°, respectively. mdpi.com In another case, the dihedral angle between two fluorene ring systems in 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene was found to be a significant 71.97 (4)°. researchgate.net

| Compound | Dihedral/Torsion Angle | Value (°) | Description |

| 9,9-bis(hydroxymethyl)-9H-fluorene | Angle between benzene rings | 5.1(1) | Slight twist of the fluorene unit. mdpi.com |

| 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene | Angle between fluorene systems | 71.97(4) | Orientation of the two fluorene moieties. researchgate.net |

| 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one | Fluorene and Phenyl Ring 1 | 69.88(6) | Orientation of phenyl substituent relative to fluorene. nih.goviucr.org |

| Fluorene and Phenyl Ring 2 | 89.46(6) | Orientation of phenyl substituent relative to fluorene. nih.goviucr.org | |

| 9,9'-bi-4,5-diaza-9H-fluorenylidene | Angle between diazafluorenylidene planes | 37.8 | Twist around the central double bond. clockss.org |

X-ray crystallography is uniquely capable of identifying and characterizing weak intramolecular interactions, such as hydrogen bonds. While conventional hydrogen bonds involve N-H or O-H donors, weaker C-H···X interactions, where X is an electronegative atom like oxygen or chlorine, are also significant in determining molecular conformation. nih.govwikipedia.org

| Compound | Interaction Type | Donor-Acceptor | Distance (Å) | Angle (º) |

| 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene | Intramolecular H-bond | C—H⋯Cl | - | - |

| Derivative of 9,9-dihexyl-9H-fluorene | Intermolecular H-bond | C—H⋯Cl | - | - |

| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | Intramolecular H-bond | Carene—H⋯O | 2.18 | 138 |

| 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene | Intermolecular H-bond | C—H⋯N | 2.60 | 154 |

Data compiled from crystallographic studies of various fluorene derivatives. mdpi.comsphinxsai.comresearchgate.netnih.gov

Crystal packing describes how individual molecules arrange themselves to form a stable, repeating three-dimensional lattice. This arrangement is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonds (O-H···O, C-H···N), C-H···π interactions, and van der Waals forces. mdpi.comsphinxsai.com The analysis of these interactions is critical for understanding the physical properties of the material.

In the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene, molecules form helical arrangements stabilized by O-H···O hydrogen bonds and further linked by C-H···π interactions. mdpi.com In another example, molecules of a fluorene-triazole derivative are linked by C—H⋯N hydrogen bonds to form chains. sphinxsai.com The presence of solvent molecules can fundamentally alter the packing structure, as seen in a toluene (B28343) solvate of 9,9-bis(hydroxymethyl)-9H-fluorene, where strong O-H···O bonds create double-strand-like aggregates. mdpi.com The introduction of different functional groups can lead to different packing motifs; for example, replacing a phenyl ring with a pyridyl unit can fundamentally change the molecular cross-linkage due to the introduction of the nitrogen atom as a hydrogen bond acceptor. psu.edu

π–π stacking is a crucial non-covalent interaction that occurs between aromatic rings. It significantly influences the electronic properties and crystal packing of materials containing fluorene units. These interactions can be identified and quantified using X-ray crystallography by measuring the distance between the centroids of adjacent aromatic rings and the degree of their offset or "slippage". mdpi.comsphinxsai.com

In some fluorene derivatives, π–π stacking is a dominant packing force. For instance, offset-π···π stacking forces are observed in the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene, with a centroid-to-centroid distance of 4.121(2) Å. mdpi.com However, in many other cases, significant π–π stacking is absent, often due to steric hindrance from bulky substituents at the C9 position or large dihedral angles between fluorene units. mdpi.comresearchgate.net In the structure of 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene, the centroid-to-centroid distance between stacked fluorene systems is approximately 4.22 Å, indicating no significant π–π stacking interactions. researchgate.net The absence of these interactions is often confirmed by analyzing Hirshfeld surfaces, where a low percentage of C···C contacts points to the lack of π-stacking. mdpi.com

| Compound | Interaction Type | Centroid-Centroid Distance (Å) | Slippage (Å) | Significance |

| 9,9-bis(hydroxymethyl)-9H-fluorene | Offset-π···π stacking | 4.121(2) | 0.991 | Contributes to helical packing. mdpi.com |

| 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one | Weak π–π stacking | 3.7172(13) / 3.7827(11) | - | Stabilizes crystal packing. nih.goviucr.org |

| Derivative of 9,9-dihexyl-9H-fluorene | Slipped parallel π-stacking | 3.903 | 1.708 | Links molecular chains into slabs. sphinxsai.com |

| 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene | No π–π stacking | ~4.22 | - | Steric hindrance prevents interaction. researchgate.net |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a cornerstone technique for determining the molecular weight and molecular weight distribution of polymers. The principle of GPC relies on the hydrodynamic volume of polymer chains in solution. Larger molecules are excluded from the pores of the column's stationary phase and thus elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times. This separation by size allows for the determination of several key parameters that define the polymer's characteristics.

For polymers derived from this compound, GPC is instrumental in assessing the success of a polymerization reaction. The key parameters obtained from a GPC analysis are:

Number-average molecular weight (M_n): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.

Polydispersity Index (PDI): The ratio of M_w to M_n (PDI = M_w/M_n). This value provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, while higher values signify a broader distribution of chain lengths.

In the synthesis of electroluminescent polymers, achieving a high molecular weight is often crucial for good film-forming properties and device stability. For instance, in the synthesis of poly(9,9-di-n-octylfluorenyl-2,7-vinylene) (PFV) and its copolymers, the introduction of a chloromethyl group onto the fluorene monomer unit was a key factor in obtaining high molecular weight polymers. researchgate.net GPC analysis of the resulting polymers, such as poly(FV-co-MEHPV), revealed weight-average molecular weights (M_w) in the range of (22.2–43.2) × 10⁴ g/mol with a polydispersity index (PDI) between 1.9 and 3.0. researchgate.net

The following interactive table presents typical GPC data for a fluorene-based polymer, illustrating the type of information obtained from this technique.

| Polymer Sample | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |

| Poly(FV-co-MEHPV) | 76,500 | 222,000 | 2.9 |

| High Molecular Weight P1 | 55,200 | 115,100 | 2.08 |

| Low Molecular Weight P1 | 18,100 | 44,700 | 2.47 |

This table is populated with representative data from literature on fluorene-based polymers for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is directly related to the energy difference between these states. For conjugated polymers and their derivatives, such as those based on fluorene, UV-Vis spectroscopy provides invaluable information about their electronic structure, conjugation length, and photophysical properties.

The absorption spectrum of a fluorene derivative typically exhibits strong absorption bands corresponding to π-π* electronic transitions within the conjugated fluorene system. The position of the absorption maximum (λ_max) is sensitive to the extent of π-conjugation; a longer effective conjugation length generally results in a bathochromic (red) shift to longer wavelengths. mdpi.com For example, the absorption maximum for various polyfluorene copolymers has been observed at around 389 nm, which is attributed to the π-π* transition in the fluorene segments. mdpi.com

In addition to absorption, many fluorene derivatives are highly fluorescent, making them ideal materials for light-emitting applications. Photoluminescence (PL) spectroscopy, which is often performed in conjunction with UV-Vis spectroscopy, measures the light emitted by a substance after it has absorbed photons. The emission spectrum provides the wavelength of maximum emission (λ_em), which is typically at a longer wavelength than the absorption maximum due to energy loss through non-radiative processes (the Stokes shift).

The photophysical properties of fluorene derivatives can be tuned by chemical modification. Research has shown that fluorene derivatives can be synthesized to emit light across the visible spectrum, with emission maxima reported in the range of 449–513 nm depending on the specific molecular structure. researchgate.net For example, poly(9,9-di-n-octylfluorenyl-2,7-vinylene) exhibits an emission maximum at 507 nm, while its copolymers with 2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene (MEH-PPV) can have emission maxima around 585 nm due to energy transfer processes. researchgate.net Similarly, a family of symmetrical fluorene derivatives showed emission maxima between 418 nm and 430 nm in solution.

The data table below summarizes the photophysical properties of several fluorene derivatives, showcasing the range of absorption and emission characteristics achievable.

| Compound/Polymer | Solvent/State | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) |

| Polyfluorene Copolymer (FFCN/PFCN) | Chloroform | 389 | - |

| Poly(FV-co-PV) | Film | ~419 | ~465 |

| Symmetrical Fluorene Derivative 1 | THF | 366 | 424 |

| Symmetrical Fluorene Derivative 2 | THF | 360 | 418 |

| Symmetrical Fluorene Derivative 3 | THF | 375 | 430 |

| Symmetrical Fluorene Derivative 4 | THF | 370 | 427 |

| Poly(9,9-di-n-octylfluorenyl-2,7-vinylene) | - | - | 507 |

| Poly(FV-co-MEHPV) | - | - | 585 |

This table compiles representative data from the literature to illustrate the photophysical properties of various fluorene-based materials.

Theoretical and Computational Investigations of 9 Chloromethyl 9h Fluorene and Its Analogues

Density Functional Theory (DFT) Studies on Reactivity and Regioselectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 9-(Chloromethyl)-9H-fluorene and its analogues, DFT studies are instrumental in elucidating their reactivity and the regioselectivity of their reactions.

The 9-position of the fluorene (B118485) ring is known to be particularly reactive. mdpi.com Computational studies on various fluorene derivatives have shown that substitution at this position significantly influences the electronic properties of the entire molecule. mdpi.com For this compound, the chloromethyl group is a key determinant of its reactivity. The carbon atom at the 9-position is sp3 hybridized, and the presence of an electron-withdrawing chlorine atom affects the electron density distribution across the fluorene core.

DFT calculations can be used to model the reaction pathways of this compound with various reagents. For instance, in nucleophilic substitution reactions, where the chlorine atom is replaced, DFT can help predict the reaction's feasibility and mechanism. The calculations would typically involve optimizing the geometries of the reactants, transition states, and products to determine the activation energies and reaction enthalpies. These studies can also predict the regioselectivity in reactions involving the aromatic rings of the fluorene moiety, identifying the most likely sites for electrophilic or nucleophilic attack. While specific DFT studies on the reactivity of this compound are not abundant in the literature, studies on related 9-substituted fluorenes provide a framework for understanding its chemical behavior. mdpi.com

Analysis of Charge Distribution and Transition States

The analysis of charge distribution and transition states in reactions involving this compound is critical for a comprehensive understanding of its reactivity. Computational methods allow for the visualization and quantification of how charge is distributed within the molecule and how it changes during a chemical reaction.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of the charge distribution by assigning partial charges to each atom. In this compound, the carbon atom of the chloromethyl group is expected to have a partial positive charge due to the electronegativity of the chlorine atom, making it susceptible to nucleophilic attack. The distribution of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) electron clouds also provides insights into the molecule's reactivity. In many fluorene derivatives, the HOMO is often located on the fluorene core, while the LUMO distribution can be influenced by the substituents. mdpi.comchemrxiv.org

The study of transition states is fundamental to understanding reaction kinetics. DFT calculations can locate the transition state structure for a given reaction, which represents the highest energy point along the reaction coordinate. The geometry and energy of the transition state provide crucial information about the activation barrier of the reaction. For a nucleophilic substitution reaction at the 9-position of this compound, the transition state would likely involve the incoming nucleophile and the leaving chloride ion partially bonded to the methylene (B1212753) carbon. The stability of this transition state, influenced by steric and electronic factors, dictates the reaction rate.

Computational Modeling of Molecular Geometry and Vibrational Frequencies

Computational modeling is a powerful tool for determining the three-dimensional structure of molecules and predicting their vibrational spectra. For this compound, these models provide foundational information for understanding its physical and chemical properties.

The molecular geometry of fluorene derivatives can be optimized using DFT methods, which calculate the lowest energy arrangement of the atoms. acs.org X-ray crystallography studies of fluorene derivatives provide experimental data that can be compared with computational results to validate the theoretical models. mdpi.comnih.gov For instance, a study on 9,9-bis(hydroxymethyl)-9H-fluorene revealed a slight twist in the fluorene unit. mdpi.com In an analogue, 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene, the dihedral angle between the two fluorene ring systems was found to be 71.97 (4)°. nih.gov Such structural details are crucial for understanding intermolecular interactions and packing in the solid state.

Table 1: Selected Calculated Vibrational Frequencies for Fluorene (B3LYP/6-31G)*

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretch | 3050-3100 |

| C=C aromatic stretch | 1600-1650 |

| C-H in-plane bend | 1100-1300 |

| C-H out-of-plane bend | 700-900 |

Data is illustrative for the parent fluorene molecule and provides a baseline for understanding the vibrational modes in its derivatives.

Correlation between Structural Parameters and Photophysical Properties (e.g., Fluorescence Quantum Yields)

The relationship between the molecular structure of fluorene derivatives and their photophysical properties is a key area of research, particularly for applications in organic electronics like OLEDs. mdpi.comresearchgate.net Computational studies play a vital role in establishing these structure-property relationships. elsevierpure.com

The photophysical properties of fluorene derivatives, such as absorption and emission wavelengths and fluorescence quantum yields, are highly dependent on the nature and position of substituents. mdpi.com Substitution at the 9-position can influence the electronic properties and the degree of intermolecular interaction, which in turn affects the fluorescence efficiency. nih.gov For example, bulky substituents at the 9-position can prevent π-π stacking, which can lead to higher fluorescence quantum yields in the solid state by reducing aggregation-caused quenching.

Computational methods like Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra of molecules. chemrxiv.org These calculations can help to understand how the chloromethyl substituent in this compound influences its photophysical properties compared to other 9-substituted fluorenes. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. While direct computational prediction of quantum yields is challenging, theoretical studies can provide insights into the factors that govern it, such as the energies of the excited states and the rates of radiative and non-radiative decay processes. Studies on various fluorene derivatives have shown that both the electronic nature and the steric bulk of the substituents at the C9 position can significantly modulate their photophysical properties. mdpi.comrsc.org

Table 2: Photophysical Properties of Selected Fluorene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|

| 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene | ~390 | ~450 | High |

| 9-Borafluorene derivatives | 280-400 | ~550 | Up to 0.736 |

This table presents data for illustrative fluorene analogues to highlight the impact of substitution on photophysical properties. chemrxiv.orgnih.gov

Computational Approaches to Understand Intermolecular Interactions

Understanding intermolecular interactions is crucial for predicting the solid-state properties of molecular materials, such as their crystal packing and charge transport characteristics. Computational methods provide detailed insights into the nature and strength of these interactions. mdpi.com

For this compound and its analogues, several types of intermolecular interactions can be expected, including van der Waals forces, π-π stacking, and potentially hydrogen bonding. The presence of the chlorine atom allows for the possibility of halogen bonding and C-H···Cl hydrogen bonds. A crystallographic study of 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene revealed an intramolecular C-H···Cl hydrogen bond. nih.gov However, in the same study, the distance between stacked fluorene rings was found to be too large for significant π-π stacking interactions. nih.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

Future investigations are focused on developing more efficient and selective synthetic methodologies originating from 9-(Chloromethyl)-9H-fluorene and its parent molecule, 9H-fluorene. A key area of exploration is the use of alternative reaction strategies like phase-transfer catalysis for the alkylation of the fluorene (B118485) core. This method can be particularly advantageous when working with 2,7-dihalogenated fluorene, as it minimizes the risk of unwanted side-chain halogenations and is compatible with a wider range of functional groups. aau.edu.et The development of such pathways is crucial for producing complex fluorene derivatives with high purity and yield.

Another promising direction is the application of specific polymerization techniques, such as Gilch polymerization, to create novel fluorene-based polymers. acs.org While this has been explored for other fluorene derivatives, its application to monomers derived from this compound could yield new polymers with unique properties. Additionally, established methods like the Tscherniac-Einhorn reaction are being revisited to synthesize highly functionalized fluorene derivatives, demonstrating the ongoing effort to build increasingly complex molecular architectures from simple fluorene precursors. researchgate.net

Exploration of New Derivative Classes with Tunable Properties

The ability to easily substitute the chloro group in this compound makes it an ideal starting point for creating diverse classes of derivatives with finely tuned properties. A significant area of future research involves the synthesis of dibenzofulvene derivatives, which are created by forming a double bond at the 9-position. mdpi.com This structural modification dramatically alters the electronic and photophysical properties of the fluorene system, leading to materials with significantly reduced energy gaps and reversible oxidation processes. mdpi.com

Researchers are also exploring the creation of fluorene-based chromophores with precisely controlled "push-pull" electronic characteristics for applications in nonlinear optics. nih.gov By strategically positioning donor and acceptor groups on the fluorene scaffold, the intrinsic hyperpolarizability of the molecules can be significantly enhanced. nih.gov Furthermore, new classes of derivatives are being designed for specific functional applications, including:

Fluorescent Chemosensors: Synthesizing 2,4,7-trisubstituted 9,9-dialkyl-9H-fluorenes that can act as "turn on" or "turn off" fluorescent sensors for detecting specific metal ions and carbohydrates. nih.govnih.gov

Biomedical Agents: Designing symmetric 2,7-diaminofluorene (B165470) derivatives that have shown potent inhibitory activity against viruses like the Hepatitis C Virus (HCV), opening avenues for new therapeutic agents. nih.gov

Optical Limiting Materials: Developing trisubstituted fluorene derivatives with specific branches at the 9-position to create materials with advanced optical limiting properties for protecting sensors and eyes from high-intensity light. researchgate.net

Table 1: Examples of Emerging Fluorene Derivative Classes

| Derivative Class | Key Feature | Potential Application |

| Dibenzofulvenes | Double bond at C9-position, planar structure | Electro-optic materials |

| "Push-Pull" Chromophores | Donor-acceptor groups on fluorene core | Nonlinear optics |

| Trisubstituted Alkylfluorenes | Functional groups at 2,4,7-positions | Fluorescent chemosensors |

| 2,7-Diaminofluorenes | Symmetrical amine functionality | Antiviral agents |

Integration into Emerging Advanced Materials Systems

The derivatives synthesized from this compound are prime candidates for integration into next-generation advanced materials. The inherent photophysical properties of the fluorene core, such as strong luminescence, make it a foundational component for organic optoelectronic devices. tue.nlresearchgate.net Future work will focus on incorporating these novel derivatives into systems like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. mdpi.com

The development of fluorene-based chemosensors represents a direct application in advanced materials, enabling the creation of highly sensitive and selective devices for environmental monitoring and medical diagnostics. nih.govnih.gov The unique properties of these materials, where molecular recognition events are translated into a measurable fluorescence signal, are a key area of ongoing research.

Advanced Computational Predictions and Experimental Validation

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in the development of new fluorene derivatives. Theoretical studies, particularly using Density Functional Theory (DFT), are being employed to predict the physicochemical properties of novel fluorene-based molecules before their synthesis. mdpi.com This approach allows researchers to screen potential candidates and target compounds with desired electronic and optical characteristics.

Experimental results have shown a strong correlation with properties predicted by DFT calculations, validating the accuracy of these computational models. mdpi.com Furthermore, techniques like Hirshfeld surface analysis are used to understand and predict the complex intermolecular interactions that govern the packing of molecules in the crystalline state. mdpi.comresearchgate.net This predictive power accelerates the design-synthesis-testing cycle, making the discovery of new materials more efficient.

Table 2: Computational and Experimental Synergy

| Research Area | Computational Method | Experimental Validation | Finding |

| Electrochemical Properties | Density Functional Theory (DFT) | Cyclic Voltammetry (CV) / Differential Pulse Voltammetry (DPV) | Predicted energy gaps and oxidation potentials match experimental values. mdpi.com |

| Nonlinear Optical Behavior | Theoretical Calculations | Hyper-Rayleigh Scattering | Corroboration of experimental hyperpolarizability values. nih.gov |

| Crystal Packing | Hirshfeld Surface Analysis | Single-Crystal X-ray Diffraction | Evaluation and understanding of intermolecular hydrogen bonds and other noncovalent interactions. mdpi.comresearchgate.net |

Interdisciplinary Research at the Interface of Organic, Polymer, and Supramolecular Chemistry

Future progress in fluorene chemistry will heavily rely on interdisciplinary collaboration. The synthesis of new derivatives (organic chemistry) is intrinsically linked to their incorporation into long-chain molecules (polymer chemistry) and the study of their self-assembly through noncovalent interactions (supramolecular chemistry). tue.nltue.nl

The deliberate design of fluorene derivatives that can self-assemble into well-ordered nanostructures is a major research frontier. tue.nl By controlling the supramolecular organization, researchers can influence the bulk properties of the material, which is critical for applications in organic electronics. tue.nlresearchgate.net The study of noncovalent interactions, such as hydrogen bonds, C-H···π interactions, and π-π stacking, is essential for designing materials with predictable crystal packing and morphology. researchgate.netnih.gov This interdisciplinary approach, which bridges molecular design with macroscopic function, will be the driving force behind the next generation of fluorene-based technologies. nsf.gov

Q & A

Basic: What is a robust synthetic route for 9-(Chloromethyl)-9H-fluorene, and how can purity be optimized?

A common method involves reacting fluorene with n-butyllithium in dry THF at −78 °C under nitrogen, followed by addition of phosphorus trichloride (PCl₃) to introduce the chloromethyl group . Purification via column chromatography (silica gel, n-hexane/dichloromethane eluent) yields the product in ~31% yield. Key factors for purity include strict anhydrous conditions, controlled temperature, and inert atmosphere to prevent side reactions. Crystallization from dichloromethane further enhances purity .

Advanced: How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

Regioselectivity is influenced by steric and electronic effects. Using bulky bases (e.g., LDA) or low-temperature lithiation (−78 °C) directs functionalization to the 9-position. Computational studies (DFT/B3LYP) help predict reactivity by analyzing charge distribution and transition states . For example, intramolecular C–H⋯Cl hydrogen bonding in derivatives stabilizes specific conformations, reducing competing pathways .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–7.8 ppm, with methylene (CH₂Cl) signals near δ 4.5–5.0 ppm .

- IR Spectroscopy : C–Cl stretching vibrations at ~650–750 cm⁻¹ confirm functionalization .

- GC-MS : Monitors reaction progress and identifies byproducts (e.g., unreacted fluorene) .

Advanced: How does X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction reveals dihedral angles between fluorene rings (e.g., 71.97° in bis-fluorene derivatives) and intramolecular interactions like C–H⋯Cl hydrogen bonds. The absence of π–π stacking (centroid distances >4.2 Å) is critical for understanding electronic properties in materials science . Refinement parameters (e.g., R factor = 0.041) ensure structural accuracy .

Basic: What are typical reaction pathways for this compound in polymer chemistry?

The chloromethyl group undergoes nucleophilic substitution with amines or alkoxides. In polymer synthesis, it acts as a chain stopper, controlling molar mass by terminating growing chains. For example, reactions with 1,4-di(1H-imidazol-1-yl)butane yield polymers with adjustable molecular weights (monitored via SEC and ¹H NMR) .

Advanced: How does the chloromethyl group modulate electronic properties in catalytic systems?

The electron-withdrawing Cl atom polarizes the fluorene scaffold, lowering bond dissociation energies (BDFE) of adjacent C–H bonds (e.g., BDFE = 66 kcal/mol in Fe complexes). This enhances metal-ligand cooperativity, enabling H-atom transfer in catalytic cycles . DFT calculations (B3LYP/def2-TZVP) validate these effects .

Basic: What safety protocols are essential for handling this compound?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatility and respiratory hazards.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced: What applications does this compound have in organic electronics?

It serves as a precursor for light-emitting materials (e.g., OLEDs) and photochromic compounds. Derivatives with planar fluorene backbones exhibit high charge mobility, while substituents like perfluorophenyl groups improve thermal stability .

Methodological: How should researchers resolve contradictions in reported synthetic yields?

Discrepancies (e.g., 31% vs. higher yields) arise from variables like reaction time, solvent purity, or workup methods. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. Reproducibility is enhanced by documenting exact conditions (e.g., stoichiometry, cooling rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.